1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine
Description
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented synthesis involves the condensation of phenylhydrazine (0.01 mol) with 4-nitroacetophenone (0.01 mol) in glacial acetic acid (20 mL) and water (10 mL). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon of 4-nitroacetophenone, followed by dehydration to form the hydrazone bond. Key steps include:
- Dissolution of 4-nitroacetophenone in glacial acetic acid.
- Dropwise addition of phenylhydrazine under vigorous stirring.
- Cooling the mixture to 0–5°C to precipitate the product.
- Filtration and washing with dilute acetic acid and water.
The reaction typically completes within 2–3 hours, as monitored by thin-layer chromatography (TLC). Yields approximate 62–68%, contingent on purity of starting materials and cooling rate during crystallization.
Structural Characterization
$$ ^1\text{H} $$-NMR (500 MHz, DMSO-$$ d_6 $$) :
- δ 13.30 (s, 1H, NH), 11.25 (s, 2H, NH), 7.84 (d, $$ J = 7.3 $$ Hz, 2H, Ar-H), 7.54 (d, $$ J = 6.2 $$ Hz, 1H, Ar-H), 5.2 (s, 2H, CH$$_2$$).
IR (KBr, cm$$^{-1}$$) : - 3255 (–NH stretch), 1663 (C=N stretch), 1549 (aromatic C=C).
Ethanol-Based Catalytic Synthesis
Modified Solvent Systems
Alternative methodologies employ ethanol as a solvent with catalytic triethylamine (Et$$_3$$N) to accelerate condensation. This approach, adapted from pyrazole carbaldehyde syntheses, involves:
- Refluxing phenylhydrazine hydrochloride (5 mmol) with 4-nitroacetophenone (5 mmol) in ethanol (20 mL).
- Addition of Et$$_3$$N (5 mmol) to neutralize HCl byproducts.
- Isolation via vacuum filtration and recrystallization from ethanol.
This method reduces side reactions caused by excess acidity, yielding purer products (up to 75%) with shorter reaction times (1.5 hours).
Comparative Advantages
- Enhanced Solubility : Ethanol improves reactant miscibility, particularly for nitroaromatic ketones.
- Byproduct Mitigation : Et$$_3$$N scavenges HCl, minimizing undesired salt formation.
Advanced Purification and Optimization Strategies
Recrystallization Techniques
Post-synthesis purification significantly impacts yield and purity:
Reaction Parameter Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (cooling) | Prevents thermal degradation |
| Solvent Volume Ratio | 2:1 (AcOH:H$$_2$$O) | Maximizes product solubility |
| Stoichiometry | 1:1.05 (ketone:hydrazine) | Compensates for volatility |
Challenges and Mitigation Approaches
Nitro Group Sensitivity
The electron-withdrawing nitro group destabilizes the intermediate hemiaminal, necessitating:
Scalability Limitations
Batch sizes exceeding 50 mmol exhibit reduced yields (∼55%) due to inefficient heat dissipation. Solutions include:
- Segmented Addition : Incremental ketone addition to hydrazine.
- Ultrasonic Agitation : Enhances mixing in large-scale reactors.
Chemical Reactions Analysis
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new hydrazone derivatives with potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry: It is used in the development of diagnostic reagents and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine with analogous compounds:
Electronic and Solubility Properties
- Nitro Group Positioning : Para-nitro substitution (target compound) maximizes resonance stabilization compared to meta-nitro analogs (e.g., ), improving stability but reducing solubility in polar solvents.
- Heterocyclic Cores : Triazole () and thiazole () derivatives exhibit higher polarity and better aqueous solubility than the target compound.
Biological Activity
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, also known as B2505288, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a nitrophenyl group and a phenylhydrazine moiety, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibitory properties.
- Chemical Name: this compound
- CAS Number: 77635-72-4
- Molecular Formula: C15H15N3O2
- Molecular Weight: 271.30 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazone derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | 25 ± 2.0 mm | S. aureus |
| 1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 7.5 ± 0.6 mm | B. cereus |
Findings: The presence of nitro groups in the structure is often associated with enhanced antibacterial activity due to their electron-withdrawing properties, which can affect the compound's interaction with bacterial enzymes.
Anticancer Activity
The anticancer potential of hydrazone derivatives is well-documented, with several studies indicating their effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines:
- Cell Lines Tested: HT29 (colon cancer), Jurkat (T-cell leukemia)
- Results:
- IC50 values for related compounds were reported as low as 1.61 µg/mL, indicating potent activity.
- Structure-activity relationship (SAR) studies suggest that substituents on the phenyl rings significantly influence cytotoxicity.
Enzymatic Inhibition
Enzymatic inhibition studies have shown that hydrazone compounds can act as effective inhibitors of various enzymes involved in metabolic pathways.
Example: α-Glucosidase Inhibition
Hydrazone derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes:
Mechanism of Action: The inhibitory action is believed to stem from the ability of these compounds to bind to the active site of the enzyme, thus preventing substrate interaction.
Q & A
Q. What are the optimal conditions for synthesizing 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine, and how are yields maximized?
The synthesis typically involves a condensation reaction between 4-nitroacetophenone and phenylhydrazine. Key parameters include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to facilitate imine formation .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) to protonate the carbonyl group and enhance nucleophilic attack .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track reaction progress . Yield optimization requires pH control (~4–5) and reaction times of 6–8 hours, followed by recrystallization from ethanol .
Q. Which analytical techniques are most reliable for characterizing this hydrazone derivative?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the hydrazone linkage (N–N=C) and aromatic substituents. For example, the imine proton appears as a singlet near δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 296.0932 (CHNO) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with acetonitrile/water (70:30) at 1 mL/min .
Q. How is the E/Z isomeric configuration of the hydrazone group confirmed?
- X-ray crystallography : Definitive confirmation via single-crystal diffraction, revealing dihedral angles between the nitrophenyl and phenyl groups (e.g., 15–25°) .
- UV-Vis spectroscopy : Absorption bands near 350–400 nm indicate π→π* transitions characteristic of the E-isomer .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis protocols (e.g., conflicting yield reports)?
Discrepancies often arise from:
- Catalyst variability : Substituting acetic acid with p-toluenesulfonic acid may alter reaction kinetics. Systematic comparison using design of experiments (DoE) is recommended .
- Impurity sources : Byproducts like unreacted phenylhydrazine can skew yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves accuracy .
Q. What experimental designs are suitable for studying substituent effects on hydrazone reactivity?
- Comparative synthesis : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) groups to assess electronic effects on tautomerization .
- Kinetic studies : Monitor reaction rates using UV-Vis spectroscopy under varying pH (3–7) and temperatures (25–60°C) .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The nitro group’s electrostatic potential is critical for binding affinity .
- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial or anticancer effects)?
- Enzyme inhibition assays : Test IC values against tyrosine kinase or β-lactamase using spectrophotometric methods .
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induction in cancer cell lines .
Q. How do structural analogs differ in activity, and what SAR trends emerge?
- Bioactivity comparison : Analogs like 1-(4-chlorophenyl) derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- Statistical analysis : Use QSAR models with descriptors like logP and molar refractivity to correlate structure with activity .
Q. What methodologies identify degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to UV light, acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions. Monitor via LC-MS to identify hydrolyzed or oxidized products .
- Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .
Q. How can crystallographic data inform supramolecular interactions in solid-state structures?
- Hydrogen-bonding networks : Analyze X-ray data for intermolecular N–H···O interactions between the hydrazone and nitro groups, which influence crystal packing .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H interactions >20%) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
